Dacomitinib is a synthetic small molecule belonging to a class of drugs called tyrosine kinase inhibitors (TKIs) []. It was developed by Pfizer as a potential treatment for various cancers []. Its significance lies in its ability to target a specific mutation in the epidermal growth factor receptor (EGFR) gene, which is found in some non-small cell lung cancer (NSCLC) patients [, ].
Dacomitinib possesses a complex heterocyclic structure containing several key features. The core of the molecule consists of a quinazoline ring system, known for its role in inhibiting enzymes []. Attached to this core are various functional groups, including a chlorine atom and an amine group, which contribute to its interaction with the EGFR protein []. The specific arrangement of these atoms allows Dacomitinib to bind irreversibly to the EGFR, blocking its activity and hindering cancer cell growth [].
The detailed synthesis of Dacomitinib is a proprietary process not publicly available. However, scientific literature describes its mechanism of action, which involves a chemical reaction between the drug and the EGFR protein. Dacomitinib covalently binds to the ATP-binding pocket of the EGFR, a region crucial for its signaling function. This binding disrupts EGFR's ability to interact with ATP (adenosine triphosphate), an essential energy molecule for cellular processes. Consequently, the downstream signaling pathways promoting cancer cell growth are inhibited [].
As mentioned earlier, Dacomitinib acts as an EGFR inhibitor. EGFR is a protein found on the surface of some cancer cells and plays a crucial role in cell growth and survival. In NSCLC patients with specific EGFR mutations, the receptor becomes overactive, leading to uncontrolled cell proliferation. Dacomitinib binds irreversibly to the mutated EGFR, blocking its interaction with ATP and hindering its signaling cascade. This ultimately halts the growth and spread of cancer cells [].
One of the primary areas of scientific research for Dacomitinib is its application in treating non-small cell lung cancer (NSCLC) with specific mutations in the Epidermal Growth Factor Receptor (EGFR) gene. EGFR mutations are alterations in the genetic code of the EGFR gene that can lead to the uncontrolled growth of cancer cells. Dacomitinib has been shown to be effective in inhibiting the growth of NSCLC tumors harboring these mutations [1].
[1] A Novel Quantum Dots-Based Fluorescent Sensor for Determination of the Anticancer Dacomitinib: Application to Dosage Forms MDPI: